molecular formula C9H17ClO2 B14718153 2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane CAS No. 13297-13-7

2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B14718153
CAS No.: 13297-13-7
M. Wt: 192.68 g/mol
InChI Key: MHWVEXBGHCSJRP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with a chloroethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 2-chloroethanol with 4,4,6-trimethyl-1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of ethyl-substituted dioxane.

    Substitution: Formation of hydroxyl or amino-substituted dioxane derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl) phosphate: A flame retardant and plasticizer with similar chloroethyl groups.

    Mustard gas (bis(2-chloroethyl) sulfide): A chemical warfare agent with chloroethyl groups.

Uniqueness

2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of three methyl groups, which differentiate it from other chloroethyl-containing compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

13297-13-7

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

2-(2-chloroethyl)-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C9H17ClO2/c1-7-6-9(2,3)12-8(11-7)4-5-10/h7-8H,4-6H2,1-3H3

InChI Key

MHWVEXBGHCSJRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)CCCl)(C)C

Origin of Product

United States

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